2-Acetyl-4,5-dimethylthiazole
Overview
Description
2-Acetyl-4,5-dimethylthiazole is an organic compound with the molecular formula C7H9NOS. It is a thiazole derivative, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its distinctive nutty and meaty aroma, making it a valuable component in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetyl-4,5-dimethylthiazole can be synthesized through various methods. One common synthetic route involves the reaction of 2,4-dimethylthiazole with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of more efficient and scalable methods. One such method includes the catalytic dehydrogenation of 2,4-dimethylthiazole in the presence of a suitable catalyst, followed by acetylation using acetic anhydride. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4,5-dimethylthiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
2-Acetyl-4,5-dimethylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is widely used in the flavor and fragrance industry due to its distinctive aroma .
Mechanism of Action
The mechanism of action of 2-acetyl-4,5-dimethylthiazole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylthiazole: Lacks the acetyl group, resulting in different chemical properties and applications.
5-Acetylthiazole: Similar structure but lacks the additional methyl groups, affecting its aroma and reactivity.
2-Acetylthiazole: Similar but lacks the additional methyl groups, leading to different physical and chemical properties
Uniqueness
2-Acetyl-4,5-dimethylthiazole is unique due to its specific combination of functional groups, which confer distinct aromatic properties and reactivity. Its dual methyl and acetyl substitutions on the thiazole ring make it particularly valuable in the flavor and fragrance industry .
Properties
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-4-6(3)10-7(8-4)5(2)9/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBBXAHMYZUTSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373323 | |
Record name | 2-Acetyl-4,5-dimethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7531-76-2 | |
Record name | 2-Acetyl-4,5-dimethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7531-76-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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